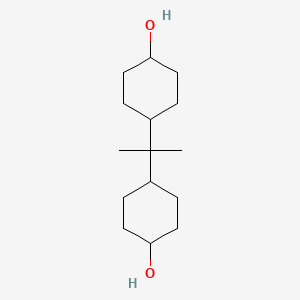
















|
REACTION_CXSMILES
|
COC[N:4]1[C:8](=[O:9])[N:7](COC)[CH:6]2[N:13](COC)[C:14]([N:16](COC)[CH:5]12)=[O:15].C1CCC(NS(O)(=O)=O)CC1.CC(O)CN(CC(O)C)CCN(CC(O)C)CC(O)C.CC(C1CCC(O)CC1)(C1CCC(O)CC1)C>>[CH:6]12[NH:13][C:14](=[O:15])[NH:16][CH:5]1[NH:4][C:8]([NH:7]2)=[O:9]
|


|
Name
|
212
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methoxyhydroxyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
meta-pyrol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1064 g
|
|
Type
|
reactant
|
|
Smiles
|
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
|
|
Name
|
hydrogenated bisphenol-A
|
|
Quantity
|
532 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)NS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
|
|
Name
|
methoxy-methyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O
|
|
Name
|
methoxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a reaction vessel equipped as in Example A
|
|
Type
|
TEMPERATURE
|
|
Details
|
The batch temperature was then raised slowly to 160° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a tack temperature of 80°-85° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a tack temperature of 84° C.
|
|
Type
|
CUSTOM
|
|
Details
|
A small amount of self-condensation
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C12C(NC(=O)N1)NC(=O)N2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |